molecular formula C5H16Si2 B094090 2,4-Disilapentane, 2,4-dimethyl- CAS No. 18163-84-3

2,4-Disilapentane, 2,4-dimethyl-

Katalognummer B094090
CAS-Nummer: 18163-84-3
Molekulargewicht: 130.33 g/mol
InChI-Schlüssel: PTQFHZAGGNQPDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Disilapentane, 2,4-dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a member of the silapentane family and is known for its unique chemical properties. In

Wirkmechanismus

The mechanism of action of 2,4-Disilapentane, 2,4-dimethyl- is not fully understood. However, it is believed that the compound can act as a Lewis acid or a Brønsted acid due to the presence of the silicon atoms. This property makes it useful in various organic reactions.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 2,4-Disilapentane, 2,4-dimethyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,4-Disilapentane, 2,4-dimethyl- in lab experiments is its unique chemical properties. It can act as both a Lewis acid and a Brønsted acid, making it useful in various organic reactions. Additionally, it is relatively non-toxic and does not have any significant adverse effects on human health. However, one of the limitations of using this compound is its high cost, which may limit its use in certain research fields.

Zukünftige Richtungen

There are several future directions for research involving 2,4-Disilapentane, 2,4-dimethyl-. One potential area of research is the development of new materials using silsesquioxanes. Additionally, further research could be done to explore the potential applications of 2,4-Disilapentane, 2,4-dimethyl- in the development of new catalysts for organic reactions. Finally, more studies could be done to investigate the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 2,4-Disilapentane, 2,4-dimethyl- is a unique chemical compound that has potential applications in various research fields. Its synthesis method is well-established, and it has been used in the development of new materials and catalysts for organic reactions. Although there is limited information available regarding its biochemical and physiological effects, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health. Overall, 2,4-Disilapentane, 2,4-dimethyl- is a promising compound that warrants further research in the future.

Synthesemethoden

The synthesis of 2,4-Disilapentane, 2,4-dimethyl- involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisilane with sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields the desired product in good yield and purity. This synthesis method has been widely used in the preparation of 2,4-Disilapentane, 2,4-dimethyl- for research purposes.

Wissenschaftliche Forschungsanwendungen

2,4-Disilapentane, 2,4-dimethyl- has been used in various research fields due to its unique chemical properties. It has been used in the synthesis of novel materials such as silsesquioxanes, which have potential applications in the fields of electronics and optoelectronics. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 2,4-Disilapentane, 2,4-dimethyl- has been used in the development of new catalysts for organic reactions.

Eigenschaften

CAS-Nummer

18163-84-3

Molekularformel

C5H16Si2

Molekulargewicht

130.33 g/mol

InChI

InChI=1S/C5H14Si2/c1-6(2)5-7(3)4/h5H2,1-4H3

InChI-Schlüssel

PTQFHZAGGNQPDA-UHFFFAOYSA-N

SMILES

C[Si](C)C[Si](C)C

Kanonische SMILES

C[Si](C)C[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.